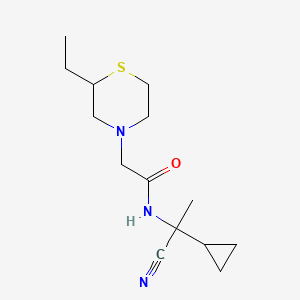
N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-YL)acetamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer treatment. CCT137690 is a selective inhibitor of the serine/threonine protein kinase, Mps1, which plays a critical role in the regulation of mitosis. In
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
Reduction Processes
A study by Zeng, Hu, and Hu (1997) describes a method for synthesizing N-(1-cyano-2-substituted phenylethyl) acetamides, which are similar in structure to the compound , through a reduction process using NaTeH. This process offers a general and convenient way to prepare benzyl substituted acyclic Reissert compounds without using phenylacetaldehydes as starting materials (Peng Zeng, Yuefei Hu, & Hongwen Hu, 1997).
Antimicrobial Activities
Albratty, El-Sharkawy, and Alam (2017) investigated the synthesis of various novel heterocyclic compounds using 2-cyano-N-(thiazol-2-yl)acetamide and 2-cyano-N-(oxazol-2-yl)acetamide. These compounds demonstrated promising inhibitory effects on different cell lines, suggesting potential applications in antimicrobial therapies (M. Albratty, K. El-Sharkawy, & Shamsher Alam, 2017).
Medicinal Chemistry
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents effective against Candida and Aspergillus species. They also showed promise in in vitro activity against various fungi species and demonstrated efficacy in a murine model of systemic Candida albicans infection (D. Bardiot et al., 2015).
Anticancer, Anti-inflammatory, and Analgesic Activities
Rani, Pal, Hegde, and Hashim (2014, 2016) synthesized novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, which exhibited potential as cytotoxic, anti-inflammatory, and analgesic agents. These compounds were tested for their effectiveness against various diseases, indicating their significance in therapeutic applications (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014, 2016).
Material Science
- Molecular Imprinted Polymers: Fahim and Abu-El Magd (2021) conducted a study involving the reaction of 5-aminouracil with ethyl cyanoacetate, leading to the synthesis of 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. This compound was then used as a template for creating molecular imprinted polymers, demonstrating applications in material science, particularly in the development of organic fillers for paper sheets and antimicrobial activities (Asmaa M. Fahim & Ehab E. Abu-El Magd, 2021).
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylthiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-12-8-17(6-7-19-12)9-13(18)16-14(2,10-15)11-4-5-11/h11-12H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVZCXRYSFVFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


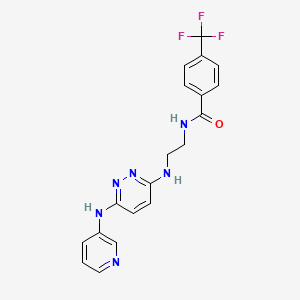
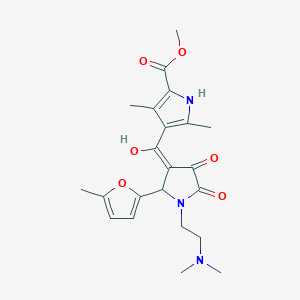
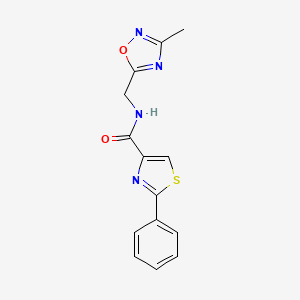
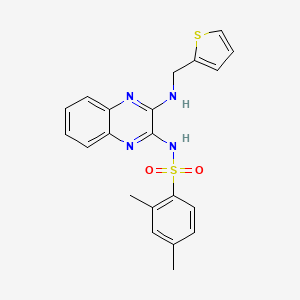
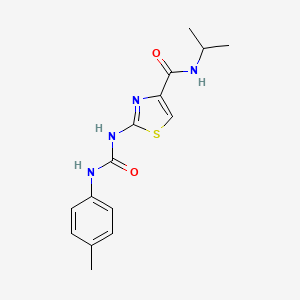
![ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2663249.png)

![(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2663252.png)
![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)
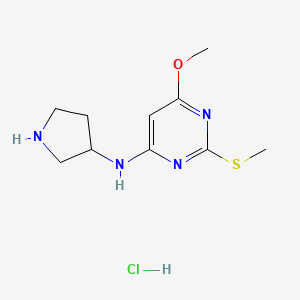
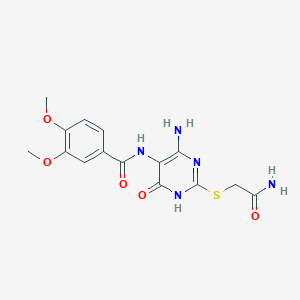
![Methyl 2-[[[5-bromo-2-[4-(phenylmethoxycarbonylamino)butanoylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2663261.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2663262.png)